4-Methylphenyl 2-formylbenzenesulfonate
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Overview
Description
4-Methylphenyl 2-formylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S It is a derivative of benzenesulfonate, featuring a formyl group at the ortho position and a methyl group at the para position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-formylbenzenesulfonate typically involves the sulfonation of 4-methylphenyl with sulfur trioxide or chlorosulfonic acid, followed by formylation using a formylating agent such as formic acid or formyl chloride. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-formylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Methylphenyl 2-carboxybenzenesulfonate.
Reduction: 4-Methylphenyl 2-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl 2-formylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl 4-methylbenzenesulfonate: Similar structure but with different substitution pattern.
o-Cresolphthalein: A phthalein dye with similar phenyl ring substitutions.
2-Formylbenzenesulfonic acid: Lacks the methyl group but shares the formyl and sulfonate functionalities.
Uniqueness
4-Methylphenyl 2-formylbenzenesulfonate is unique due to the specific positioning of the formyl and methyl groups, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
106939-90-6 |
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Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4-methylphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)18-19(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 |
InChI Key |
KRODVNLXFMECBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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